
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease . It acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is C6H3BrF3N .Chemical Reactions Analysis
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a pale yellow powder . It has a molecular weight of 226 and is stored at ambient temperature .Scientific Research Applications
Spectroscopic and Density Functional Theory Studies
- 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to study its geometric structure, vibrational frequencies, and chemical shifts. This research contributes to understanding the molecular properties and potential applications in various fields, such as material science and pharmaceuticals (Vural & Kara, 2017).
Deprotonative Coupling in Organic Synthesis
- Research demonstrated the deprotonative functionalization of pyridine derivatives, including those with electron-withdrawing substituents like trifluoromethyl moieties. This process is significant for the synthesis of various organic compounds, showcasing the versatility of these pyridine derivatives in chemical reactions (Shigeno et al., 2019).
Catalytic Efficiencies in Amination Reactions
- Studies involving the amination of 2-bromopyridine and its fluorine-containing derivatives, including 2-bromo-4-(trifluoromethyl)pyridine, have shown the applicability of palladium(0) and copper(I) complexes in the synthesis of N-pyridyl derivatives. This research provides insights into the use of these complexes in organic synthesis and pharmaceutical applications (Lyakhovich et al., 2019).
Synthesis of Poly-Substituted Pyridines
- A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed. This approach, involving C-F bond breaking, is significant for the synthesis of complex pyridines under metal-free conditions, contributing to advances in organic chemistry and drug development (Chen et al., 2010).
Synthesis of Fluorinated Pyridines
- A method for direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines was described. This technique is important in pharmaceuticals and radiopharmaceuticals, highlighting the utility of fluorinated pyridines in drug development and diagnostic imaging (Brugarolas et al., 2016).
Synthesis of Biologically Active Compounds
- Research on the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the importance of these pyridine derivatives in creating biologically active compounds. This synthesis process contributes to medicinal chemistry and drug discovery (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIVSBOMMDPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



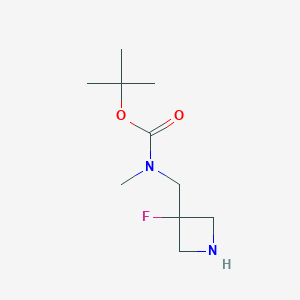
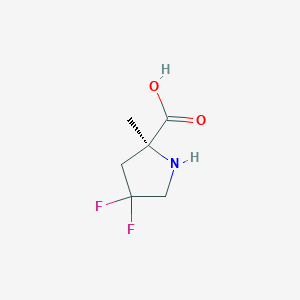
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
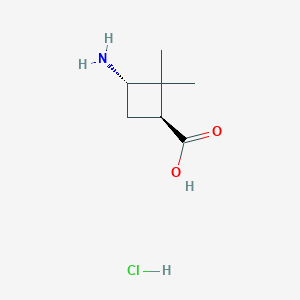

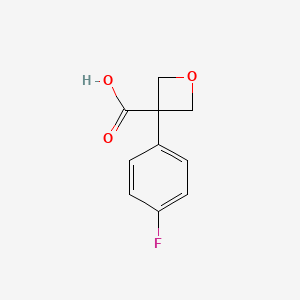

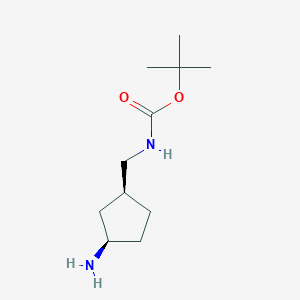
![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
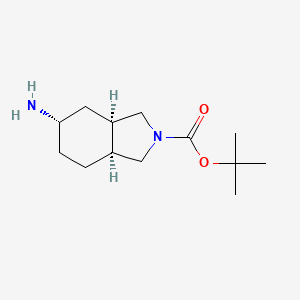
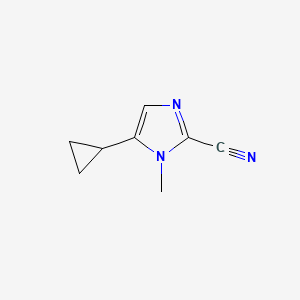
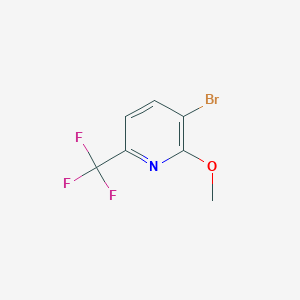
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)